5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole
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Overview
Description
5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a pyrazole ring and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-methylphenylhydrazine, followed by cyclization with sodium azide under acidic conditions to form the tetraazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings .
Scientific Research Applications
5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the tetraazole moiety.
4-Methylphenylhydrazine: Contains the phenyl ring but lacks the pyrazole and tetraazole rings.
1H-Tetrazole: Contains the tetraazole ring but lacks the pyrazole and phenyl rings.
Uniqueness
5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of pyrazole and tetraazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N6 |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
5-[3-(3,5-dimethylpyrazol-1-yl)-4-methylphenyl]-2H-tetrazole |
InChI |
InChI=1S/C13H14N6/c1-8-4-5-11(13-14-17-18-15-13)7-12(8)19-10(3)6-9(2)16-19/h4-7H,1-3H3,(H,14,15,17,18) |
InChI Key |
CNOMAPWYOPMDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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